![molecular formula C9H6N2 B1439971 3-Ethynylimidazo[1,2-a]pyridine CAS No. 943320-53-4](/img/structure/B1439971.png)

3-Ethynylimidazo[1,2-a]pyridine

Vue d'ensemble

Description

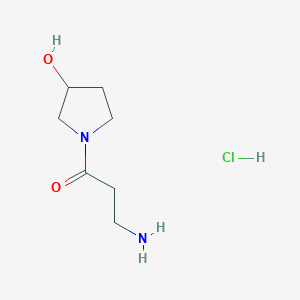

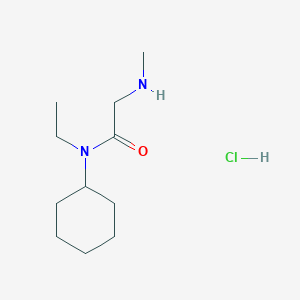

3-Ethynylimidazo[1,2-a]pyridine is an organic compound with the molecular formula C9H6N2 . It is a solid, usually appearing as a yellow or brown powder . It is soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .

Molecular Structure Analysis

The molecular structure of this compound consists of a fused bicyclic 5,6 heterocycle . The molecular weight of this compound is 142.16 .

Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 142.16 . It is very slightly soluble in water (0.8 g/L at 25 ºC), but soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Domino Cyclization and Halogenation Reactions : The compound has been utilized in the synthesis of 1,3-disubstituted 4-iodoimidazo[1,2-a:4,5-c′]dipyridines through a process involving 6-endo-dig cyclization. This is crucial for metal-catalyzed coupling reactions like Suzuki–Miyaura and Sonogashira, as well as for cyanation, demonstrating its versatility in chemical synthesis (Enguehard-Gueiffier et al., 2015).

Biomedical Research

- Anticancer Applications : Imidazo[1,2-a]pyridines, a category including 3-ethynylimidazo[1,2-a]pyridine, have shown potential as anticancer agents. Research indicates their role in inhibiting mitotic activity, thereby displaying significant antitumor activity (Temple et al., 1987).

- Antiulcer Activity : Studies on substituted imidazo[1,2-a]pyridines have revealed their relevance in antiulcer medication, highlighting the importance of this compound in developing treatments for gastric conditions (Kaminski et al., 1989).

Therapeutic Agent Development

- Broad Medicinal Applications : The imidazo[1,2-a]pyridine scaffold, part of this compound's structure, has been identified as a "drug prejudice" scaffold. It's used in a wide range of medicinal chemistry applications, including as anticancer, antimicrobial, and antiviral agents, demonstrating the compound's broad potential in therapeutic agent development (Deep et al., 2016).

Pharmacological Properties

- Enzyme Inhibitors and Receptor Ligands : Imidazo[1,2-a]pyridines have been extensively studied for their pharmacological properties, particularly as enzyme inhibitors and receptor ligands. This highlights the compound's significance in developing drugs targeting specific biological pathways (Enguehard-Gueiffier & Gueiffier, 2007).

Advanced Chemical Synthesis Techniques

- Synthesis of 3-Aroylimidazo[1,2-a]pyridines : Research into the synthesis of this class of compounds, including this compound, has advanced, with various methods such as transition metal-catalyzed and metal-free approaches being developed. This reflects the ongoing interest in its applications in synthetic organic chemistry (Rawat & Verma, 2020).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are often used in the construction of various derivatives through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are often involved in various chemical transformations in organic reactions .

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant .

Result of Action

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Action Environment

It is recommended to prevent further spillage or leakage if it is safe to do so and to avoid discharge into the environment .

Safety and Hazards

Orientations Futures

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB . Therefore, the development of new synthetic methods and the exploration of its varied medicinal applications could be potential future directions .

Analyse Biochimique

Biochemical Properties

3-Ethynylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to react with hydrazine to form a fluorescent hydrazone derivative . This interaction highlights its potential use in biochemical assays and diagnostic applications. Additionally, this compound’s ability to form stable complexes with certain biomolecules makes it a valuable tool in studying enzyme kinetics and protein-ligand interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific signaling molecules can lead to alterations in downstream signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, this compound’s impact on gene expression can result in changes in the expression levels of key regulatory genes, thereby influencing cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to certain enzymes can result in the inhibition of their catalytic activity, thereby modulating metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme pH, can lead to its degradation. In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have also been noted, where a certain dosage level is required to elicit a significant biochemical response.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes in these pathways . For instance, its interaction with enzymes involved in the synthesis and degradation of nucleotides can impact nucleotide metabolism, leading to changes in cellular energy balance and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, certain transporters can facilitate its uptake into cells, while binding proteins can sequester it in specific organelles, thereby modulating its bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus can enable it to interact with transcription factors and influence gene expression, while its presence in the cytoplasm can allow it to modulate cytoplasmic signaling pathways and metabolic processes.

Propriétés

IUPAC Name |

3-ethynylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-2-8-7-10-9-5-3-4-6-11(8)9/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTDPECEFKOJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C2N1C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676598 | |

| Record name | 3-Ethynylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

943320-53-4 | |

| Record name | 3-Ethynylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439890.png)

![4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439891.png)

![[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B1439896.png)

![(2-Ethyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1439897.png)

![4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride](/img/structure/B1439902.png)

![1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1439909.png)